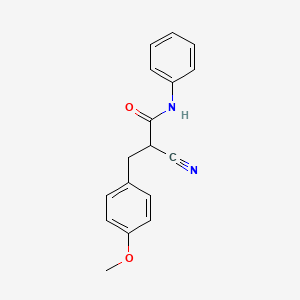

2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The exact structure would need to be determined using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyano group, the amide group, and the aromatic rings. These groups could participate in a variety of reactions, including nucleophilic substitution reactions, condensation reactions, and electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the cyano group and the amide group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique

Antibacterial, Antifungal, and Antimycobacterial Compounds

Cyanobacterial compounds, including "2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide," have been identified as potential sources of antibacterial, antifungal, and antimycobacterial agents. These compounds, such as alkaloids, aromatic compounds, and cyclic peptides, exhibit significant activity against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. The chemical diversity and antimicrobial efficacy of these compounds suggest their applicability in developing new pharmaceuticals to combat infectious diseases caused by MDR pathogens (Swain, Paidesetty, & Padhy, 2017).

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, including derivatives of "this compound," play a significant role in atmospheric chemistry and environmental science. These compounds, emitted from biomass burning, undergo various atmospheric reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the kinetics, mechanisms, and SOA formation potential of methoxyphenols is crucial for assessing their environmental impact and developing strategies to mitigate air pollution related to biomass burning (Liu, Chen, & Chen, 2022).

Cyanobacteria for PHB Bioplastics Production

Cyanobacteria, including those producing "this compound," have been explored for their potential in producing polyhydroxyalkanoates (PHA), specifically polyhydroxybutyrate (PHB). PHB is a promising bioplastic material that can serve as a bio-based, biodegradable alternative to conventional polymers like polypropylene. Cyanobacterial PHB production offers a sustainable approach to bioplastics manufacturing, utilizing CO2 as the carbon source and sunlight as the energy source (Markl, Grünbichler, & Lackner, 2018).

Mécanisme D'action

Target of Action

Cyanoacetamide derivatives, which this compound is a part of, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of a wide variety of heterocyclic compounds . These compounds are often involved in various biological pathways, but the exact pathways would depend on the specific derivative and its biological targets.

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant molecular and cellular effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-10,14H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDDQQBCXQOMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)

![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)

![2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2798675.png)

![7-Ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2798678.png)

![2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2798680.png)

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)